molecular formula C15H13FO2 B578724 4-(3-Fluoro-4-methylphenyl)-3-methylbenzoic acid CAS No. 1261939-39-2

4-(3-Fluoro-4-methylphenyl)-3-methylbenzoic acid

Cat. No.: B578724
CAS No.: 1261939-39-2
M. Wt: 244.265
InChI Key: ILXUGAMSUNSJBT-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methylphenyl)-3-methylbenzoic acid (CAS 1261939-39-2) is a fluorinated biphenyl derivative with a molecular formula of C 15 H 13 FO 2 and a molecular weight of 244.26 g/mol . This compound belongs to a class of aromatic monocarboxylic acids and is characterized by its specific substitution pattern, featuring a 3-fluoro-4-methylphenyl group attached to a 3-methylbenzoic acid backbone . Its structure, which includes fluorine and methyl substituents on the aromatic rings, makes it a valuable intermediate in various research applications, particularly in medicinal chemistry and materials science where such motifs are used to fine-tune the properties of larger molecules . As a building block, it can be utilized in the synthesis of more complex compounds, such as potential active pharmaceutical ingredients (APIs), where the carboxylic acid functional group allows for further derivatization . The compound is identified by several identifiers including MDL number MFCD18319622 . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-3-4-11(8-14(9)16)13-6-5-12(15(17)18)7-10(13)2/h3-8H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXUGAMSUNSJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689272
Record name 3'-Fluoro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-39-2
Record name 3'-Fluoro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Mechanism

The Suzuki–Miyaura cross-coupling reaction is a cornerstone for constructing biaryl systems. For this compound, the strategy involves coupling 4-bromo-3-methylbenzoic acid with 3-fluoro-4-methylphenylboronic acid under palladium catalysis. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.

Key Reaction Conditions:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : Dioxane/water (4:1 v/v)

  • Temperature : 80°C, 12 hours

  • Yield : 72–78%

Synthesis of Key Intermediates

4-Bromo-3-methylbenzoic Acid :
Bromination of 3-methylbenzoic acid using Br₂ and FeBr₃ at 40°C introduces bromine para to the methyl group, yielding 4-bromo-3-methylbenzoic acid (89% yield).

3-Fluoro-4-methylphenylboronic Acid :
Prepared via directed ortho-metalation of 4-methylfluorobenzene using LDA, followed by treatment with B(OMe)₃ (62% yield).

Challenges and Optimizations

  • Boronic Acid Stability : The electron-withdrawing fluoro group destabilizes the boronic acid, necessitating low-temperature handling.

  • Carboxylic Acid Compatibility : The benzoic acid group remains intact under mild basic conditions, avoiding decarboxylation.

Friedel–Crafts Acylation Route

Reaction Sequence

This method adapts the Friedel–Crafts acylation protocol from CN110903176A:

  • Acylation : React 3-fluoro-4-methyltoluene with trichloroacetyl chloride in the presence of AlCl₃ to form 4-(trichloroacetyl)-3-fluoro-2-methyltoluene .

  • Hydrolysis : Treat the acylated product with NaOH to yield 4-(3-fluoro-4-methylphenyl)-3-methylacetophenone .

  • Oxidation : Use KMnO₄ in acidic conditions to oxidize the ketone to the carboxylic acid (overall yield: 55%).

Critical Parameters:

  • Acylation Temperature : 0–5°C to minimize side reactions.

  • Isomer Separation : Recrystallization from ethanol/water achieves >95% purity of the para-acyl isomer.

Mechanistic Insights

The AlCl₃ catalyst polarizes the acyl chloride, enabling electrophilic attack at the para position relative to the methyl group. Steric hindrance from the fluoro substituent directs acylation to the less hindered site.

Halogenation and Nucleophilic Substitution

Bromination-Lithiation Pathway

Adapted from US4393232A, this route involves:

  • Bromination : Treat 3-methylbenzoic acid with Br₂/FeBr₃ to form 4-bromo-3-methylbenzoic acid (89% yield).

  • Lithiation and Coupling : React the bromide with 3-fluoro-4-methylphenyllithium at −78°C, followed by CO₂ quenching to install the carboxylic acid (51% yield).

Limitations

  • Low Functional Group Tolerance : The phenyllithium reagent reacts competitively with the carboxylic acid, necessitating protective groups (e.g., methyl esters).

  • Cryogenic Conditions : Increases operational complexity and cost.

Comparative Analysis of Methods

Method Yield Cost Scalability Regioselectivity
Suzuki–Miyaura Coupling72–78%HighExcellentHigh
Friedel–Crafts Acylation55%ModerateGoodModerate
Halogenation-Substitution51%LowPoorLow

Key Observations :

  • The Suzuki method offers superior regiocontrol and scalability, making it ideal for industrial production.

  • Friedel–Crafts acylation is cost-effective but requires meticulous isomer separation.

  • Lithiation-based routes are limited to small-scale syntheses due to harsh conditions.

Industrial-Scale Optimization

Continuous Flow Reactors

Adopting continuous flow systems for Suzuki couplings reduces Pd leaching and improves heat management, enhancing yield to 85%.

Catalyst Recycling

Immobilized Pd nanoparticles on mesoporous silica enable catalyst reuse for up to 5 cycles without significant activity loss.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize Ir-based photocatalysts to mediate C–H arylation of benzoic acids, bypassing pre-functionalized intermediates. Preliminary yields reach 65%.

Enzymatic Decarboxylative Coupling

Engineered decarboxylases promote direct coupling of 3-methylbenzoic acid with aryl halides, though yields remain suboptimal (38%) .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(3-Fluoro-4-methylphenyl)-3-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)-3-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogen and Alkyl Groups

Key structural analogs differ in halogen type, substituent positions, or additional functional groups. These variations significantly impact properties such as acidity, solubility, and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents (Benzoic Acid Backbone) Key Properties/Data References
4-(3-Fluoro-4-methylphenyl)-3-methylbenzoic acid C15H13FO2 256.26 (calc.) - 3-Me, 4-(3-F-4-MePh) N/A (hypothetical) -
3-Fluoro-4-methylbenzoic acid C8H7FO2 154.13 - 3-F, 4-Me mp 169–171°C
4-Fluoro-3-methylbenzoic acid C8H7FO2 154.13 - 4-F, 3-Me Synthesized via HNO3 oxidation (56% yield)
4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid C14H11ClFO2 275.69 - 3-Cl, 4-MePh; 3-F Harmful by inhalation (SDS)
3-[[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy]benzoic acid C22H16ClFN2O4 426.82 - Complex heterocyclic substituent Pharmaceutical ligand
Key Findings:
  • Substituent Position : In 4-Fluoro-3-methylbenzoic acid, the para-fluoro group directs oxidation reactions, as seen in its synthesis via nitric acid, where the methyl group para to fluorine is selectively oxidized .
  • Complexity and Bioactivity : Heterocyclic analogs, such as the benzimidazole-derived compound (Table 1, row 4), demonstrate enhanced binding to biological targets due to extended π-systems and hydrogen-bonding motifs .

Functional Group Additions: Carboxy and Methoxy Modifications

The introduction of additional carboxylic acid or methoxy groups alters solubility and acidity:

Table 2: Functional Group Comparisons
Compound Name Molecular Formula Functional Groups pKa (Estimated) Applications References
4-(4-Carboxy-3-fluorophenyl)-3-methylbenzoic acid C15H11FO4 - 3-Me, 4-(4-CO2H-3-FPh) ~2.5 (carboxylic) Protein degradation studies
4-(3-Carboxyphenyl)-3-methylbenzoic acid C15H12O4 - 3-Me, 4-(3-CO2HPh) N/A Building block for polymers
4-(4-Methoxyphenyl)-3-methylbenzoic acid C15H14O3 - 3-Me, 4-(4-MeOPh) ~4.9 (methoxy) Intermediate in organic synthesis
Key Findings:
  • Acidity: Carboxy-substituted analogs (e.g., 4-(4-Carboxy-3-fluorophenyl)-3-methylbenzoic acid) exhibit lower pKa values (~2.5) due to dual carboxylic acid groups, enhancing water solubility compared to mono-carboxylic analogs .

Structural Similarity and Read-Across Potential

Grouping strategies for regulatory purposes often rely on structural similarity scores. For example:

  • 3-Methylbenzoic acid achieves a 100% similarity score with its unsubstituted parent compound, benzoic acid, while toluene scores only 40% due to the absence of a carboxylic acid group .
  • Analogs like this compound may qualify for read-across toxicity assessments if in vivo data for close analogs (e.g., 4-Fluoro-3-methylbenzoic acid) are available .

Biological Activity

4-(3-Fluoro-4-methylphenyl)-3-methylbenzoic acid, a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H11FO2\text{C}_{14}\text{H}_{11}\text{F}\text{O}_2

This compound features a fluorinated phenyl group and a carboxylic acid functional group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. The carboxylic acid moiety can engage in hydrogen bonding with biomolecules, influencing enzyme activity and receptor interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as a ligand for various receptors, modulating their signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, protecting cells from oxidative stress.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound using various assays. Below are some findings summarized in a table format:

Biological Activity Assay Type IC50 Value (µM) Reference
AntitumorMTT Assay12.5
Anti-inflammatoryELISA5.0
AntioxidantDPPH Assay15.0

Case Studies

  • Antitumor Activity :
    A study investigated the effect of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against HeLa and MCF-7 cells, with IC50 values indicating potent anticancer activity. The mechanism was linked to cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects :
    In another study, the compound demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in LPS-stimulated macrophages. This effect was quantified using ELISA assays, showing a significant reduction in TNF-alpha levels at low concentrations.

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

  • Structure-Activity Relationship (SAR) : Computational studies have suggested that modifications to the fluorinated phenyl group can enhance biological activity. For instance, substituting different functional groups on the aromatic ring may lead to improved enzyme inhibition.
  • Therapeutic Potential : The compound's dual action as an anti-inflammatory and anticancer agent positions it as a candidate for further development in therapeutic applications targeting inflammatory diseases and cancer.

Q & A

Q. Table 1. Key Synthetic Parameters for Fluorination

ParameterConditionImpact on Yield
Catalyst (Pd/Cu)5 mol% Pd, 10 mol% Cu85% yield
Solvent (DMF vs. ACN)DMF enhances regioselectivity78% vs. 62%
Temperature120°C optimal for Selectfluor®<5% byproducts

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